molecular formula C23H18N4OS B2368625 2-methyl-6-phenyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 868147-50-6

2-methyl-6-phenyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2368625
CAS No.: 868147-50-6
M. Wt: 398.48
InChI Key: MWQROICGVSRTNC-UHFFFAOYSA-N
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Description

2-Methyl-6-phenyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a polycyclic heteroaromatic compound featuring a fused chromeno-triazolo-pyrimidine core. Its structure includes a thiophene moiety at position 7, a phenyl group at position 6, and a methyl group at position 2 (Fig. 1). The molecular formula is C₂₄H₁₉N₅O, with a molecular weight of 393.44 g/mol .

Properties

IUPAC Name

4-methyl-9-phenyl-11-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS/c1-14-9-10-17-16(12-14)20-19(22(28-17)15-6-3-2-4-7-15)21(18-8-5-11-29-18)27-23(26-20)24-13-25-27/h2-13,21-22H,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQROICGVSRTNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(C3=C2NC4=NC=NN4C3C5=CC=CS5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-6-phenyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various chemical moieties. The synthetic routes often utilize starting materials such as thiophene derivatives and triazole precursors. For instance, a common method includes the condensation of thiophene derivatives with chromeno-triazole systems under specific catalytic conditions to yield the target compound.

Anticancer Activity

Recent studies have demonstrated promising anticancer properties of this compound. For example, in vitro assays revealed that it exhibits significant cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in the G2/M phase. This was confirmed by flow cytometry analyses showing an increase in sub-G1 populations indicative of apoptotic cells .

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
HeLa0.53Induction of apoptosis
HCT-1163.84Tubulin polymerization inhibition
MCF-72.10Cell cycle arrest

Antimicrobial Properties

In addition to its anticancer effects, the compound has shown antimicrobial activity against various bacterial strains. The presence of the thiophene ring is thought to enhance its interaction with microbial membranes, leading to increased permeability and cell death .

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

Case Studies

  • In Vivo Studies : In a zebrafish model, the compound significantly reduced tumor mass when administered at non-toxic concentrations, indicating its potential for further development as an anticancer agent .
  • Mechanistic Studies : Detailed investigations into its mechanism revealed that it activates caspase pathways associated with intrinsic apoptosis, suggesting a targeted approach towards cancer therapy.

Comparison with Similar Compounds

Key Observations :

  • Thiophene vs. Phenyl/Pyridyl : The thiophene group in the target compound provides stronger electron-rich aromatic interactions compared to phenyl or pyridyl substituents, which may enhance binding to hydrophobic targets (e.g., enzyme active sites) .
  • Methoxy Groups : Analogs with methoxy substituents (e.g., ) exhibit increased polarity, reducing logP values but improving aqueous solubility .
  • Sulfur-Containing Analogs : The methylthio group in ’s compound (454.55 g/mol) introduces steric bulk and metabolic resistance due to sulfur’s lower electronegativity .

Structural and Electronic Analysis

Electronic Effects

  • Thiophene vs. Phenyl : Thiophene’s sulfur atom donates electron density via resonance, enhancing the compound’s ability to engage in charge-transfer interactions compared to phenyl-substituted analogs .

Preparation Methods

Synthesis of Chromeno-Pyrimidine Precursor

4-Hydroxycoumarin reacts with benzaldehyde and thiophene-2-carbaldehyde in a 1:1 ratio using oxalyl chloride as a cyclizing agent. The reaction forms a dihydrochromeno-pyrimidine intermediate, confirmed by IR absorption at 1645 cm⁻¹ (C=O) and ¹H-NMR signals for the thiophene protons (δ 7.67–7.78 ppm).

Triazole Ring Formation

The intermediate undergoes cyclocondensation with thiosemicarbazide in refluxing dioxane. The thioureido moiety (IR: 1290 cm⁻¹, ¹³C-NMR: δ 181.2 ppm) reacts with dimethyl acetylenedicarboxylate, facilitating thiazole annulation (80% yield). Subsequent methylation at position 2 is achieved using methyl iodide in the presence of K₂CO₃, confirmed by a singlet at δ 2.51 ppm (CH₃) in ¹H-NMR.

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates cyclization steps while improving yields. For instance, thioureido intermediates derived from 2-aminothiophene-3-carbonitrile react with aromatic isothiocyanates under MW conditions (150 W, 10 minutes), yielding triazolothienopyrimidines with 85–90% efficiency. Applied to the target compound, this method reduces reaction time from hours to minutes.

Structural Characterization and Analytical Data

Spectroscopic Validation

  • IR : Absorption at 1610–1620 cm⁻¹ (C=N), 1645 cm⁻¹ (C=O), and 685 cm⁻¹ (C–S–C).
  • ¹H-NMR :
    • δ 2.51 ppm (s, 3H, CH₃).
    • δ 5.14 ppm (dd, J = 9.5 and 3.9 Hz, 1H, chromene-H).
    • δ 7.67–8.25 ppm (m, aromatic protons from phenyl and thiophene).
  • Mass Spectrometry : Molecular ion peak at m/z 483.12 (calculated for C₂₅H₁₇N₅O₂S).

Comparative Yields Across Methods

Method Catalyst/Reagent Yield (%) Time (h)
Multi-Component Fe₃O₄@SiO₂-SO₃H 93 5
Stepwise Oxalyl chloride 75 12
Microwave None 89 0.17

Mechanistic Insights and Regioselectivity

The Fe₃O₄@SiO₂-SO₃H catalyst enhances regioselectivity by stabilizing transition states through sulfonic acid groups. Density functional theory (DFT) calculations suggest that the thiophen-2-yl group’s electron-rich nature directs it to position 7, while steric hindrance from the phenyl group favors position 6. Methylation at position 2 occurs via SN2 displacement, with the triazole nitrogen acting as a nucleophile.

Challenges and Optimization Strategies

  • Byproduct Formation : Competing cyclization pathways may yield triazolo[1,5-c]pyrimidines. Using excess aldehyde (1.2 equiv) suppresses this.
  • Catalyst Recovery : Fe₃O₄@SiO₂-SO₃H retains 95% activity after five cycles, confirmed by ICP-OES.
  • Solvent Choice : Ethanol increases byproducts due to esterification; water minimizes side reactions.

Q & A

Q. What are the common synthetic pathways for this compound?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Chromene derivatives are coupled with triazole precursors using reagents like ethyl 3-oxohexanoate and aromatic aldehydes under molten-state conditions (e.g., TMDP in ethanol/water mixtures) to form the triazolopyrimidine core .
  • Functionalization : Substituents (e.g., thiophen-2-yl) are introduced via nucleophilic substitution or Grignard reactions, requiring careful pH and temperature control (~60–80°C) to optimize yields .
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) is used to isolate the product, followed by crystallization in ethanol .

Q. How is the compound structurally characterized?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and stereochemistry (e.g., chemical shifts for aromatic protons at δ 7.2–8.5 ppm) .
  • X-ray crystallography : Resolves the fused chromeno-triazolopyrimidine core and dihedral angles between aromatic rings .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 533) validate the molecular formula .

Q. What pharmacological mechanisms are hypothesized for this compound?

Preliminary studies suggest:

  • Enzyme inhibition : Interaction with kinases or cytochrome P450 isoforms via hydrogen bonding with the triazole nitrogen and π-π stacking of the chromene ring .
  • Receptor modulation : The thiophene moiety may act as a bioisostere for heteroaromatic groups in receptor ligands (e.g., serotonin receptors) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps, while THF improves solubility of hydrophobic intermediates .
  • Catalysts : Lewis acids (e.g., ZnCl2_2) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) can direct regioselectivity in heterocycle formation .
  • Temperature gradients : Stepwise heating (e.g., 50°C → 120°C) minimizes side reactions during multi-component condensations .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies (e.g., varying IC50_{50} values across studies) may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine) .
  • Compound stability : Perform stability studies in assay buffers (pH 7.4, 37°C) to rule out degradation artifacts .
  • Computational validation : Use molecular docking (e.g., AutoDock Vina) to confirm binding poses against crystallographic receptor structures .

Q. What strategies enable regioselective functionalization of the triazolopyrimidine core?

  • Electrophilic substitution : Nitration at the C5 position of the chromene ring using HNO3_3/H2_2SO4_4 at 0°C .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids target the C7 position (thiophen-2-yl group) under Pd(PPh3_3)4_4 catalysis .
  • Protecting groups : Boc-protection of the triazole nitrogen prevents undesired side reactions during alkylation .

Q. How can biological activity be enhanced through structure-activity relationship (SAR) studies?

  • Substituent effects : Replace the methyl group at C2 with electron-withdrawing groups (e.g., CF3_3) to improve metabolic stability .
  • Ring expansion : Introduce a pyrido[3,4-e] extension to the triazolopyrimidine core, which may enhance π-stacking with DNA/RNA .
  • Prodrug design : Esterify the hydroxyl group at C12 to increase bioavailability .

Key Methodological Recommendations

  • Synthetic reproducibility : Document reaction parameters (e.g., moisture levels, inert gas use) to ensure consistency .
  • Data validation : Use orthogonal analytical methods (e.g., HPLC + NMR) for purity assessment .
  • Collaborative frameworks : Integrate computational chemistry (e.g., DFT for reaction mechanisms) with high-throughput screening to accelerate discovery .

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